molecular formula C14H22N4O3 B6784896 N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide

Cat. No.: B6784896
M. Wt: 294.35 g/mol
InChI Key: OQLSMSOAWGVKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-10-16-17-14(18(10)11-2-3-11)15-13(19)6-9-21-12-4-7-20-8-5-12/h11-12H,2-9H2,1H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLSMSOAWGVKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2CC2)NC(=O)CCOC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using appropriate alkyl halides.

    Attachment of the Oxan-4-yloxy Group: This step involves the reaction of the triazole derivative with an oxan-4-yloxy compound under basic conditions.

    Formation of the Propanamide Moiety: The final step involves the amidation reaction to form the propanamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible applications as an antimicrobial, antifungal, or anticancer agent.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole structure with diverse biological activities.

    Fluconazole: A triazole antifungal agent.

    Voriconazole: Another triazole antifungal with a broad spectrum of activity.

Uniqueness

N-(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)-3-(oxan-4-yloxy)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.